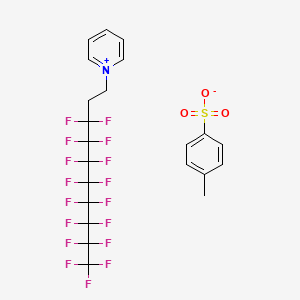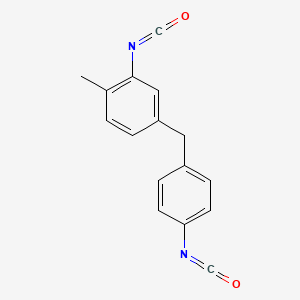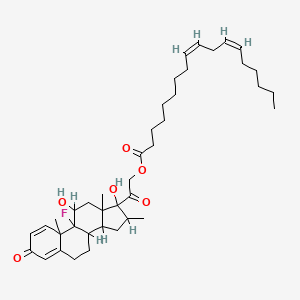
Dexamethasone 21-linolelaidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-linolelaidate is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is formed by esterifying dexamethasone with linolelaidic acid, a trans-isomer of linoleic acid. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of dexamethasone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-linolelaidate typically involves the esterification of dexamethasone with linolelaidic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature to maintain the integrity of the reactants.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone 21-linolelaidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group in dexamethasone to a hydroxyl group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dexamethasone and linolelaidic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated dexamethasone derivatives.
Reduction: Reduced dexamethasone with a hydroxyl group.
Substitution: Free dexamethasone and linolelaidic acid.
Aplicaciones Científicas De Investigación
Dexamethasone 21-linolelaidate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as its enhanced pharmacokinetic properties compared to dexamethasone.
Industry: Utilized in the development of drug delivery systems, such as nanoparticles and microparticles, to improve the bioavailability and therapeutic efficacy of dexamethasone.
Mecanismo De Acción
Dexamethasone 21-linolelaidate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with linolelaidic acid enhances the compound’s lipophilicity, allowing for better cellular uptake and prolonged action.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications but lower potency.
Uniqueness
Dexamethasone 21-linolelaidate is unique due to its esterification with linolelaidic acid, which enhances its pharmacokinetic profile. This modification allows for improved cellular uptake, prolonged action, and potentially reduced side effects compared to dexamethasone.
Propiedades
Número CAS |
58769-04-3 |
|---|---|
Fórmula molecular |
C40H59FO6 |
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12- |
Clave InChI |
JCTITVWENFVLBV-UTJQPWESSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



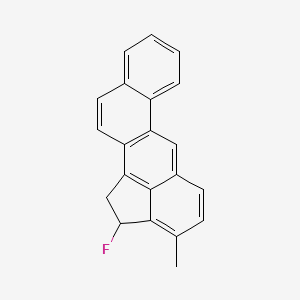
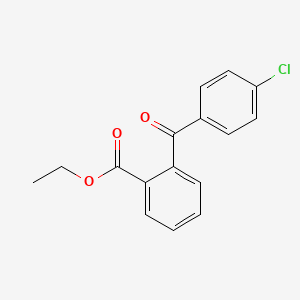

![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
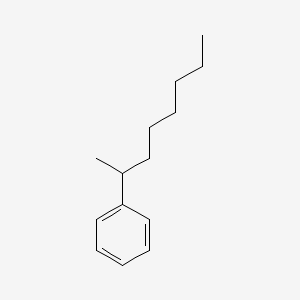
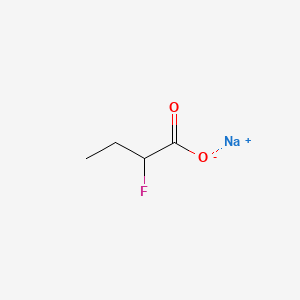
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
